5-Mercapto-2-nitrobenzoic acid

Thiol detection Ellman's assay Spectrophotometric quantification

Essential chromogenic standard for Ellman's assay, validated at ε412=13,700 M⁻¹cm⁻¹ in denaturing conditions. Enables discrimination of NADH/NADPH mitochondrial pathways. Critical for nanocluster synthesis with >30-day aqueous stability. Procure high-purity TNB for reproducible sulfhydryl quantification.

Molecular Formula C7H5NO4S
Molecular Weight 199.19 g/mol
CAS No. 15139-21-6
Cat. No. B089348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Mercapto-2-nitrobenzoic acid
CAS15139-21-6
Synonyms2-nitro-5-mercaptobenzoic acid
2-nitro-5-thiobenzoate
2-nitro-5-thiobenzoic acid
5-mercapto-2-nitrobenzoate
5-thio-2-nitrobenzoic acid
NTB cpd
thionitrobenzoate
thionitrobenzoic acid
thionitrobenzoic acid, ion (1-)
Molecular FormulaC7H5NO4S
Molecular Weight199.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H5NO4S/c9-7(10)5-3-4(13)1-2-6(5)8(11)12/h1-3,13H,(H,9,10)
InChIKeyGANZODCWZFAEGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Mercapto-2-nitrobenzoic Acid CAS 15139-21-6: Core Product Overview and Class Context


5-Mercapto-2-nitrobenzoic acid (CAS 15139-21-6), also known as 2-nitro-5-thiobenzoic acid (TNB), is an aromatic thiol derivative belonging to the nitrobenzoic acid class [1]. The compound is most prominently recognized as the chromogenic product generated upon reduction of 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) by free thiol groups, forming the intensely colored 2-nitro-5-thiobenzoate (TNB²⁻) anion that enables quantitative spectrophotometric detection of sulfhydryl-containing analytes [2]. Beyond its role as an analytical readout, the compound functions as a versatile thiolate ligand in materials chemistry and as a reactive building block in bioconjugate synthesis [3].

5-Mercapto-2-nitrobenzoic Acid CAS 15139-21-6: Why Generic Substitution Fails in Critical Applications


5-Mercapto-2-nitrobenzoic acid cannot be substituted by generic aromatic thiols or alternative chromogens without fundamentally altering assay performance, material properties, or conjugation outcomes. The ortho-nitro group orthogonally positioned relative to the carboxylate moiety produces a unique electronic environment that determines the TNB²⁻ anion's molar absorptivity at 412 nm—a value that varies with solvent conditions and preparation method [1]. Substituting with 4-mercaptobenzoic acid eliminates the nitro group entirely, removing chromogenic capability; substituting with 2-mercaptobenzoic acid (thiosalicylic acid) yields a different ligand geometry and lacks the nitro group required for spectral detection [2]. In nanocluster synthesis, the combination of thiolate anchoring and carboxylate solvation in 5-mercapto-2-nitrobenzoic acid confers aqueous dispersibility and stability that non-carboxylated thiophenols cannot replicate [3]. The evidence presented below quantifies these differentiating properties against the closest functional analogs.

5-Mercapto-2-nitrobenzoic Acid CAS 15139-21-6: Product-Specific Quantitative Differentiation Evidence


5-Mercapto-2-nitrobenzoic Acid: Molar Extinction Coefficient Superiority for Thiol Quantification

5-Mercapto-2-nitrobenzoic acid, as the TNB²⁻ anion generated from DTNB reduction, provides an experimentally validated molar extinction coefficient of 14,150 M⁻¹ cm⁻¹ at 412 nm in dilute buffer, representing a 4% upward correction from the historically cited 13,600 M⁻¹ cm⁻¹ value [1]. In high-salt denaturing conditions (6 M guanidinium hydrochloride or 8 M urea), the extinction coefficient is 13,700 M⁻¹ cm⁻¹ [2]. This compares to alternative chromogenic thiol reagents such as 4,4′-dithiodipyridine (4-PDS), which generates 4-thiopyridone with ε₃₂₄ ≈ 19,800 M⁻¹ cm⁻¹ but requires UV detection at lower wavelength where biological matrices exhibit higher background interference [3].

Thiol detection Ellman's assay Spectrophotometric quantification

5-Mercapto-2-nitrobenzoic Acid: Stoichiometric Fidelity in Mitochondrial Reduction Assays

In rat liver mitochondrial suspensions, 5-mercapto-2-nitrobenzoic acid (MNB) is generated stoichiometrically from DTNB reduction, with the rate and distribution quantifiably distinguishing substrate-specific metabolic pathways. Using 3-hydroxybutyrate (NAD⁺-reducing substrate), MNB accumulation in the suspension medium reached 2.3 ± 0.4 nmol/min/mg protein, with ATP and oligomycin increasing reduction by 45% (to 3.3 ± 0.5 nmol/min/mg) [1]. In contrast, using isocitrate (NADP⁺-reducing substrate), valinomycin stimulated DTNB reduction by approximately 300% (from 1.8 ± 0.3 to 7.2 ± 0.8 nmol/min/mg protein), demonstrating MNB as a sensitive probe for distinguishing NADH-versus-NADPH-dependent reductive pathways [2].

Mitochondrial metabolism Thioredoxin reductase assay GSH regeneration

5-Mercapto-2-nitrobenzoic Acid: Molecular Umbrella-Mediated Oligonucleotide Transport Across Lipid Bilayers

5-Mercapto-2-nitrobenzoic acid serves as a critical thiol-reactive linker in molecular umbrella conjugates that enable transport of a 16-mer oligonucleotide (S-dT₁₆) across cholesterol-rich phospholipid bilayers. In comparative transport assays, conjugates incorporating 5-mercapto-2-nitrobenzoic acid as the bridging moiety achieved 2.8 ± 0.4 nmol oligonucleotide transported per μmol lipid after 2 hours at 37°C, representing a 5.6-fold enhancement over unconjugated oligonucleotide control (0.5 ± 0.1 nmol/μmol lipid) [1]. Conjugates prepared with alternative thiol linkers lacking the aromatic nitro-carboxylate scaffold showed <40% of this transport efficiency, attributed to suboptimal membrane insertion geometry [2].

Drug delivery Oligonucleotide transport Molecular umbrella conjugates

5-Mercapto-2-nitrobenzoic Acid: AChE Inhibition and Nanoparticle Interaction Quantification

5-Mercapto-2-nitrobenzoic acid (5-MNBA) serves as the chromogenic reporter in acetylcholinesterase (AChE) activity assays, enabling quantification of both enzymatic activity and nanoparticle interference effects. In studies with engineered nanoparticles, SWCNT adsorbed 94% of AChE from solution, while nano-SiO₂ showed only 8% adsorption, demonstrating that 5-MNBA-based detection can distinguish material-specific interactions [1]. FIA-MS monitoring of 5-mercapto-2-nitrobenzoic acid in Ellman's reaction achieves selective quantification unaffected by compounds that directly reduce DTNB, a common interference in spectrophotometric-only readouts [2]. IC₅₀ values for nanoparticle-mediated AChE inhibition determined via 5-MNBA detection: Cu nanoparticles = 4 mg L⁻¹; Cu-C = 17 mg L⁻¹; MWCNT = 156 mg L⁻¹; SWCNT = 96 mg L⁻¹ [3].

Acetylcholinesterase assay Nanotoxicology Pesticide detection

5-Mercapto-2-nitrobenzoic Acid: Atomically Precise Ag₄₄ Nanocluster Stabilization

5-Mercapto-2-nitrobenzoic acid (MNBA) as a thiolate ligand (SR) enables synthesis of atomically monodisperse Ag₄₄(SR)₃₀ nanoclusters with enhanced stability relative to alternative thiol ligands. Clusters synthesized with MNBA maintain monodispersity and aqueous dispersibility for >30 days at room temperature without aggregation, whereas glutathione-protected Ag nanoclusters exhibit aggregation within 7-14 days under identical storage conditions [1]. The MNBA-protected Ag₄₄ clusters show a characteristic UV-vis absorption at 485 nm (ε = 1.2 × 10⁵ M⁻¹ cm⁻¹ per cluster) and distinct photoluminescence at 680 nm with quantum yield of 0.8% [2].

Silver nanoclusters Thiolate ligands Atomically precise synthesis

5-Mercapto-2-nitrobenzoic Acid CAS 15139-21-6: High-Value Application Scenarios for Procurement Decision-Making


High-Sensitivity Thiol Quantification in Biological Matrices Requiring Denaturing Conditions

5-Mercapto-2-nitrobenzoic acid, as the chromogenic TNB²⁻ anion produced from DTNB, enables accurate sulfhydryl quantification in samples requiring high-salt denaturation (6 M guanidinium hydrochloride or 8 M urea), where the extinction coefficient of 13,700 M⁻¹ cm⁻¹ at 412 nm has been experimentally validated [1]. This application scenario is critical for protein thiol determination in inclusion bodies, membrane proteins, or disulfide-rich proteins that resist complete unfolding under native conditions. Procurement of high-purity 5-mercapto-2-nitrobenzoic acid as a calibration standard is essential for assay validation.

Mitochondrial Function Studies Requiring NADH/NADPH Pathway Discrimination

In mitochondrial metabolism research, 5-mercapto-2-nitrobenzoic acid formation from DTNB reduction serves as a quantitative probe distinguishing NADH-dependent (3-hydroxybutyrate-driven) from NADPH-dependent (isocitrate-driven) reductive pathways, with valinomycin producing a 300% stimulation of the latter [2]. Researchers studying mitochondrial thioredoxin reductase activity, glutathione regeneration, or calcium-sensitive redox regulation should prioritize procurement of DTNB and 5-mercapto-2-nitrobenzoic acid standards over generic thiol probes that lack this pathway discrimination capability.

Oligonucleotide Therapeutic Delivery via Molecular Umbrella Conjugates

5-Mercapto-2-nitrobenzoic acid functions as an essential thiol-reactive linker in molecular umbrella conjugates that achieve 5.6-fold enhanced transmembrane oligonucleotide transport compared to unconjugated controls [3]. Pharmaceutical development groups pursuing antisense oligonucleotide or siRNA delivery across lipid bilayers should select 5-mercapto-2-nitrobenzoic acid over generic thiol linkers based on demonstrated transport efficiency in cholesterol-rich membrane models.

Atomically Precise Silver Nanocluster Synthesis for Bioimaging and Sensing

5-Mercapto-2-nitrobenzoic acid-protected Ag₄₄ nanoclusters exhibit >30-day aqueous colloidal stability, enabling long-term storage and reproducible use in biological imaging and sensing applications [4]. Materials science laboratories developing fluorescent probes, antimicrobial coatings, or catalytic nanomaterials should procure 5-mercapto-2-nitrobenzoic acid specifically for its demonstrated capacity to yield water-dispersible, atomically monodisperse clusters that glutathione or alkylthiol ligands cannot match in stability or solvent compatibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Mercapto-2-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.